1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of a chloropropyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the nitration of a trifluoromethoxybenzene derivative followed by the introduction of a chloropropyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and halogenation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloropropyl group can produce various substituted benzene compounds.
Scientific Research Applications
1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group may participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems.
Comparison with Similar Compounds
- 1-(3-Chloropropyl)-3-nitrobenzene
- 1-(3-Chloropropyl)-5-(trifluoromethoxy)benzene
- 3-Nitro-5-(trifluoromethoxy)benzene
Uniqueness: 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C10H9ClF3NO3 |
---|---|
Molecular Weight |
283.63 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3NO3/c11-3-1-2-7-4-8(15(16)17)6-9(5-7)18-10(12,13)14/h4-6H,1-3H2 |
InChI Key |
YNTDCYWHRUMLAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC(F)(F)F)CCCCl |
Origin of Product |
United States |
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